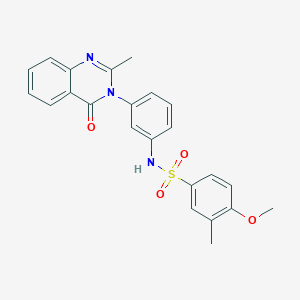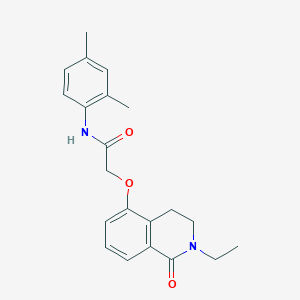
4-methoxy-3-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound often studied for its wide array of chemical properties and potential applications across different scientific fields. This compound is distinguished by its sulfonamide group attached to a quinazoline moiety, providing unique chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
There are various synthetic routes to prepare 4-methoxy-3-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, involving multi-step organic reactions:
Initial Substrate Preparation: : Begin with the synthesis of 2-methyl-4-oxoquinazoline from readily available starting materials like anthranilic acid derivatives.
Coupling Reaction: : The quinazoline derivative is then coupled with a phenylamine derivative under suitable conditions (like Pd-catalyzed cross-coupling) to form the intermediate.
Sulfonamide Formation: : Finally, the intermediate is treated with a sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods:
On an industrial scale, the production can be scaled up using optimized conditions:
Reactor Setup: : Use large-scale reactors with precise control over temperature and pressure to ensure high yields.
Catalysts and Solvents: : Employing high-efficiency catalysts and solvents to facilitate the reactions under milder conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
4-methoxy-3-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various chemical reactions:
Oxidation: : It can be oxidized at the methoxy group to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: : The compound can be reduced, particularly at the sulfonamide group, to amine derivatives.
Substitution: : It undergoes nucleophilic aromatic substitution, especially on the quinazoline ring, to form diversified derivatives.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with palladium catalyst (Pd/C) are typically used.
Substitution: : Nucleophiles such as amines or alkoxides are employed under basic conditions.
Major Products:
Oxidation Products: : Aldehydes or carboxylic acids.
Reduction Products: : Amines.
Substitution Products: : Various functionalized quinazolines.
Applications De Recherche Scientifique
4-methoxy-3-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide finds applications in:
Chemistry: : Used as an intermediate in organic synthesis for the development of novel compounds.
Biology: : Studied for its potential inhibitory activity against specific enzymes.
Medicine: : Investigated for its potential therapeutic properties, particularly in oncology and antimicrobial research.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound is multifaceted, involving interactions with various molecular targets:
Molecular Targets: : It targets specific enzymes, potentially inhibiting their function by binding to their active sites.
Pathways Involved: : It can modulate signaling pathways critical for cell proliferation and survival, making it a potential candidate for anticancer research.
Comparaison Avec Des Composés Similaires
4-methoxy-3-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is compared with similar compounds:
Other Sulfonamides: : Many sulfonamides share similar biological activities but differ in their potency and specificity.
Similar Quinazoline Derivatives: : Other quinazoline derivatives also exhibit biological activities, with some being developed into therapeutic agents.
List of Similar Compounds:
Sulfamethoxazole
Sulfadiazine
Erlotinib (a quinazoline derivative)
Each of these compounds shares certain structural features or functional groups but differs in its specific applications and activities, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-15-13-19(11-12-22(15)30-3)31(28,29)25-17-7-6-8-18(14-17)26-16(2)24-21-10-5-4-9-20(21)23(26)27/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFZQROSUYKAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(4-bromophenyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2721869.png)
![N-(2,5-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2721872.png)

![8-(2-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721875.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2721876.png)



![3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2721887.png)



![2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2721891.png)
